![molecular formula C10H13BrClN B2597904 (s)-2-(2-Bromophenyl)pyrrolidine hydrochloride CAS No. 1224945-39-4](/img/structure/B2597904.png)
(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride
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Overview
Description
“(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number 1224945-39-4 . It has a molecular weight of 262.58 and its linear formula is C10H13BrClN . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is typically shipped at normal temperatures .Scientific Research Applications
Hydrogen-bonding Patterns in Enaminones
The study by Balderson et al. (2007) on enaminones, including compounds structurally related to "(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride," highlights the importance of hydrogen-bonding patterns in determining the crystal structures of these compounds. The interactions play a crucial role in the stability and assembly of the molecules in the crystal lattice (Balderson, Fernandes, Michael, & Perry, 2007).
Luminescent Properties and Catalytic Applications
Xu et al. (2014) synthesized cyclopalladated and cyclometalated complexes based on bromophenylpyridine, showing luminescent properties and catalytic applications in coupling reactions. These findings demonstrate the potential of bromophenyl-based compounds in developing new materials and catalysts for organic synthesis (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).
Cholinesterase Inhibitors
Pizova et al. (2017) explored the use of proline-based carbamates, including derivatives of bromophenylpyrrolidine, as cholinesterase inhibitors. These compounds show promise in the treatment of neurodegenerative diseases by inhibiting enzymes that break down neurotransmitters (Pizova, Havelkova, Štěpánková, Bąk, Kauerová, Kozik, Oravec, Imramovský, Kollar, Bobál, & Jampílek, 2017).
Antithrombin Activity
Ayan et al. (2013) achieved asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, demonstrating potential antithrombin activity. This research underscores the importance of such compounds in developing anticoagulant therapies (Ayan, Dogan, Ivantcova, Datsuk, Shulga, Chupakhin, Zabolotnev, & Kudryavtsev, 2013).
Antioxidant and Anticholinergic Activities
Rezai et al. (2018) synthesized bromophenol derivatives, including those with pyrrolidine structures, and evaluated their antioxidant and anticholinergic activities. Such compounds could be valuable in pharmaceutical applications due to their biological activities (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements are P261 and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, then continuing rinsing, respectively.
Mechanism of Action
: Giacomazzo, G. E., Palladino, P., Gellini, C., Salerno, G., Baldoneschi, V., Feis, A., Scarano, S., Minunni, M., & Richichi, B. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(53), 31005–31013. DOI: 10.1039/C9RA07608E
properties
IUPAC Name |
(2S)-2-(2-bromophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBONFNXVFTFX-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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